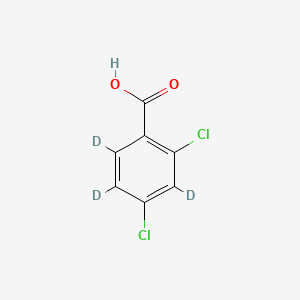

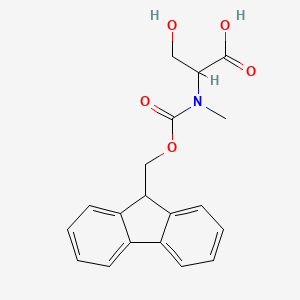

(3R,4R,5S)-Ethyl 4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

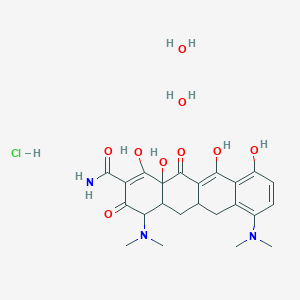

Oseltamivir-acetate is a prodrug of oseltamivir, which is marketed under the brand name Tamiflu. It is an antiviral medication used to treat and prevent influenza A and influenza B, viruses that cause the flu. Oseltamivir-acetate is particularly effective when administered within 48 hours of the onset of flu symptoms .

Preparation Methods

The synthesis of oseltamivir-acetate is complex due to the presence of three contiguous chiral centers. The initial scalable route to oseltamivir started from shikimic acid, a natural product . The preparation involves several steps, including aziridine formation through epoxy ring opening, sulfonylation, and cyclization. The final steps include removing a protecting group, acetylation, and aziridine ring opening .

Chemical Reactions Analysis

Oseltamivir-acetate undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial in the synthesis and modification of oseltamivir-acetate.

Substitution Reactions: Commonly used in the synthesis process to introduce different functional groups.

Cyclization: This reaction is essential for forming the bicyclic structure of oseltamivir-acetate.

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions are intermediates that lead to the final oseltamivir-acetate compound .

Scientific Research Applications

Oseltamivir-acetate has a wide range of applications in scientific research:

Mechanism of Action

Oseltamivir-acetate is a neuraminidase inhibitor. It works by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the influenza virus. This inhibition prevents the virus from budding off from the host cell, thereby stopping viral replication and reducing infectivity . The active metabolite, oseltamivir carboxylate, is responsible for this inhibitory action .

Comparison with Similar Compounds

Oseltamivir-acetate is unique among antiviral medications due to its specific action on neuraminidase. Similar compounds include:

Zanamivir: Another neuraminidase inhibitor used to treat influenza.

Peramivir: An intravenous neuraminidase inhibitor.

Baloxavir marboxil: A cap-dependent endonuclease inhibitor used for treating influenza.

Oseltamivir-acetate stands out due to its oral bioavailability and effectiveness when administered early in the course of the infection.

Properties

Molecular Formula |

C18H30N2O5 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

ethyl 4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C18H30N2O5/c1-6-14(7-2)25-16-10-13(18(23)24-8-3)9-15(19-11(4)21)17(16)20-12(5)22/h10,14-17H,6-9H2,1-5H3,(H,19,21)(H,20,22) |

InChI Key |

IWASCEKXRLUKKH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)

![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)

![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)